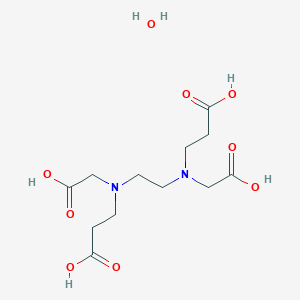

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is a complex organic compound known for its chelating properties. It is a derivative of ethylenediamine, featuring both acetic and propionic acid functionalities. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Mechanism of Action

Target of Action

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDA, is primarily a chelating agent . Its primary targets are metal ions , particularly copper (II) ions .

Mode of Action

EDDA interacts with its targets by forming complexes . It has the ability to bind to metal ions, such as copper (II), through a process known as chelation . This interaction results in the formation of stable, water-soluble complexes that can be easily excreted from the body .

Biochemical Pathways

The chelation process affects various biochemical pathways. For instance, EDDA has been used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Additionally, it can form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .

Pharmacokinetics

As a chelating agent, it is expected to have good bioavailability due to its ability to form water-soluble complexes with metal ions .

Result of Action

The molecular and cellular effects of EDDA’s action are largely dependent on the specific metal ions it chelates. For instance, by chelating copper (II) ions, EDDA can inhibit the activity of the proteasome, a complex that degrades unneeded or damaged proteins within cells .

Action Environment

The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature can influence the stability of the complexes formed by EDDA .

Biochemical Analysis

Biochemical Properties

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can interact with various biomolecules in biochemical reactions. It is known to form binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also coordinate with amino acids, peptides, or DNA units .

Molecular Mechanism

The molecular mechanism of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate involves its ability to bind with biomolecules and influence their activity. For instance, it can form complexes with copper (II), potentially inhibiting the proteasome, a protein complex that degrades unneeded or damaged proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of ethylenediamine with acetic anhydride to form ethylenediamine-N,N'-diacetic acid. This intermediate is then further reacted with propionic anhydride to introduce the propionic acid groups, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is typically carried out in large reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the amine groups to nitro groups.

Reduction: Reduction reactions can be performed to convert nitro groups back to amine groups.

Substitution: Substitution reactions are common, where the hydrogen atoms in the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction reactions often employ reducing agents like hydrogen gas or sodium borohydride.

Substitution reactions may use various reagents depending on the desired functional group to be introduced.

Major Products Formed:

Oxidation reactions can produce nitro derivatives of the compound.

Reduction reactions yield amine derivatives.

Substitution reactions result in a variety of functionalized derivatives based on the reagent used.

Scientific Research Applications

Chemistry: Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is widely used as a chelating agent in chemical synthesis. It forms stable complexes with metal ions, which are useful in catalysis and material science.

Biology: In biological research, the compound is used to study metal ion homeostasis and transport in cells. It helps in understanding the role of metal ions in various biological processes.

Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its chelating properties make it useful in treatments involving metal ion toxicity.

Industry: In industrial applications, the compound is used in water treatment processes to remove heavy metals from wastewater. It is also employed in the manufacturing of certain polymers and coatings.

Comparison with Similar Compounds

Ethylenediamine-N,N'-diacetic acid (EDDA)

Ethylenediamine-N,N,N',N'-tetrapropionic acid

Uniqueness: Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is unique in its combination of acetic and propionic acid functionalities, which provides it with distinct chelating properties compared to its similar compounds. This combination allows for the formation of more stable and diverse metal complexes.

Properties

IUPAC Name |

3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVYLYLOBPAUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.